

Technical Guide: 6-(Piperidin-1-yl)pyridine-3-carbonitrile

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Compound of Interest

Compound Name: 6-(Piperidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B1323317

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CAS Number: 501378-38-7

Introduction

6-(Piperidin-1-yl)pyridine-3-carbonitrile, also known as 6-(piperidin-1-yl)nicotinonitrile, is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidine group at the 6-position and a nitrile group at the 3-position. This molecule belongs to the broader class of nicotinonitrile derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry and materials science. The presence of the piperidinyl and cyano moieties on the pyridine scaffold suggests its potential as a versatile building block for the synthesis of more complex molecules with interesting pharmacological properties.

Physicochemical Properties

A summary of the key physicochemical properties for **6-(Piperidin-1-yl)pyridine-3-carbonitrile** is provided in the table below.

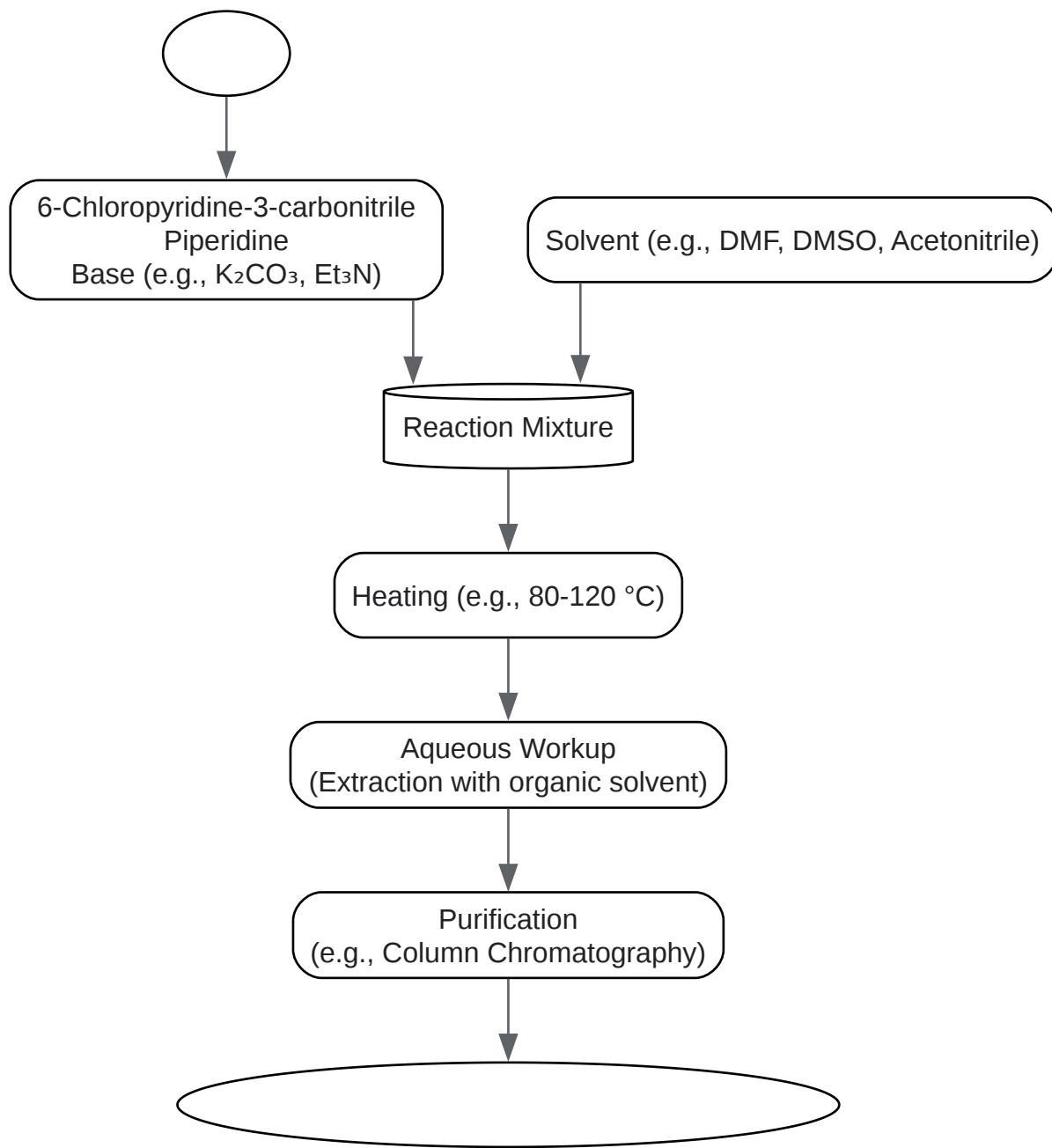
Property	Value
CAS Number	501378-38-7
Molecular Formula	C ₁₁ H ₁₃ N ₃
Molecular Weight	187.24 g/mol
Synonyms	6-(1-Piperidinyl)-3-pyridinecarbonitrile, 6-(Piperidin-1-yl)nicotinonitrile

Synthesis

While a specific, detailed experimental protocol for the synthesis of **6-(Piperidin-1-yl)pyridine-3-carbonitrile** is not extensively documented in publicly available literature, a general and plausible synthetic route can be inferred from the synthesis of analogous compounds. The most common approach involves the nucleophilic aromatic substitution of a suitable leaving group on the pyridine ring with piperidine.

A likely precursor for this synthesis is 6-chloropyridine-3-carbonitrile. The reaction would proceed by the displacement of the chloro group by piperidine, typically in the presence of a base and a suitable solvent.

Experimental Workflow: General Synthesis



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Caption: General workflow for the synthesis of **6-(Piperidin-1-yl)pyridine-3-carbonitrile**.

Spectroscopic Data

Detailed experimental spectral data (NMR, IR, Mass Spectrometry) for **6-(Piperidin-1-yl)pyridine-3-carbonitrile** are not readily available in the surveyed literature. However, based on the chemical structure, the expected spectral characteristics can be predicted.

Expected Spectroscopic Features:

Technique	Expected Features
¹ H NMR	Signals corresponding to the protons on the pyridine ring (typically in the aromatic region, δ 7-9 ppm) and the piperidine ring (aliphatic region, δ 1-4 ppm). The chemical shifts and coupling patterns would be indicative of the substitution pattern.
¹³ C NMR	Resonances for the carbon atoms of the pyridine ring, the nitrile group (typically δ 115-125 ppm), and the piperidine ring.
IR Spectroscopy	A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm^{-1} . Bands corresponding to C-N and C-H stretching and bending vibrations of the aromatic and aliphatic rings would also be present.
Mass Spectrometry	The molecular ion peak (M^+) would be expected at an m/z value corresponding to the molecular weight of the compound (187.24). Fragmentation patterns would likely involve the loss of the piperidine or nitrile groups.

Biological Activity and Potential Applications

There is currently a lack of specific published research detailing the biological activity or pharmacological profile of **6-(Piperidin-1-yl)pyridine-3-carbonitrile**. However, the nicotinonitrile scaffold is a known pharmacophore present in a variety of biologically active molecules. Derivatives of pyridine-3-carbonitrile have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.

The incorporation of a piperidine ring, a common motif in many pharmaceuticals, can influence the compound's pharmacokinetic properties, such as solubility, lipophilicity, and metabolic

stability.

Logical Relationship: Potential Drug Discovery Pathway



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Caption: A potential drug discovery workflow starting from **6-(Piperidin-1-yl)pyridine-3-carbonitrile**.

Conclusion

6-(Piperidin-1-yl)pyridine-3-carbonitrile is a chemical entity with a confirmed CAS number and a structure that suggests potential for further investigation in medicinal chemistry. While detailed experimental data on its synthesis, characterization, and biological activity are not widely reported, its structural motifs are present in many known bioactive compounds. This technical guide provides a summary of the available information and outlines a general framework for its synthesis and potential exploration in drug discovery programs. Further research is required to fully elucidate the properties and potential applications of this compound.

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